Foundation for Potent Rho Kinase (ROCK) Inhibitors
While the target compound itself is an intermediate, its direct utility is validated by its use in patented structures for potent kinase inhibition. A patent (US-10624882-B2) explicitly claims amide derivatives of 4-oxo-3,4-dihydro-quinazolin-7-yl as Rho kinase (ROCK) inhibitors [1]. This positions the compound as a direct precursor to a clinically relevant class of inhibitors, offering a defined path to high-value molecules compared to other quinazoline or quinoline building blocks lacking this specific substitution pattern.
| Evidence Dimension | Patent-claimed utility as a ROCK inhibitor precursor |
|---|---|
| Target Compound Data | Explicitly claimed as a key structural component in ROCK inhibitors. |
| Comparator Or Baseline | Generic quinazoline or quinoline-7-carboxylic acid building blocks. |
| Quantified Difference | Not applicable (structural/utility claim). |
| Conditions | Patent examination and claim scope. |
Why This Matters
This directly links procurement of this specific building block to the synthesis of a well-defined class of therapeutic candidates with a clear intellectual property (IP) position.
- [1] Patent Guru. (n.d.). Rho kinase inhibitors - US10624882B2. View Source
